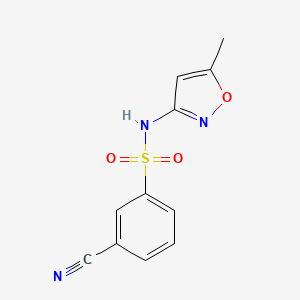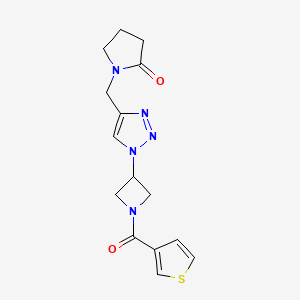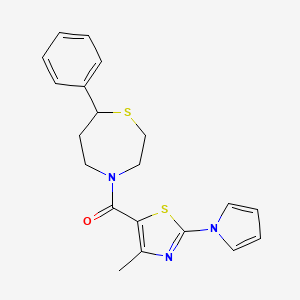
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Wissenschaftliche Forschungsanwendungen
Complexation-induced Unfolding of Heterocyclic Ureas
Research conducted by Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas, focusing on their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. These ureas, including structures similar to the compound of interest, demonstrate potential as building blocks for self-assembly in material science, mimicking biological processes such as peptide folding and unfolding. This study contributes to understanding the fundamental chemistry that can be applied to design novel materials and nanotechnology applications (Corbin et al., 2001).
Metabolites of Insecticides in Human Urine
The work by Hardt and Angerer (1999) involves the determination of metabolites from pirimicarb, an insecticide containing structural elements similar to the compound . By studying these metabolites in human urine, the research provides insight into the environmental and occupational exposure to pyrimidine derivatives. This information is crucial for environmental health sciences, offering a method to monitor and evaluate the impact of chemical exposures on human health (Hardt & Angerer, 1999).
Discovery of Nonpeptide Agonists of GPR14/Urotensin-II Receptor
Research by Croston et al. (2002) identified nonpeptidic agonists of the urotensin-II receptor, showcasing the therapeutic potential of compounds structurally related to the compound of interest. These agonists, including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, indicate the possibility of designing new drugs targeting this receptor, which is implicated in various cardiovascular diseases. This discovery opens avenues for pharmaceutical research and drug development (Croston et al., 2002).
Meso-ionic Compounds Synthesis
The study by Greco and Gala (1981) involves the synthesis of 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates and their derivatives, highlighting the chemical versatility of pyrimidine structures. This research contributes to synthetic chemistry, offering pathways to create novel meso-ionic compounds with potential applications in material sciences and as precursors for pharmaceuticals (Greco & Gala, 1981).
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-6-24-17-18-10-14(15(21-17)22(4)5)20-16(23)19-13-8-7-11(2)9-12(13)3/h7-10H,6H2,1-5H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMUCZCIPAODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2772133.png)
![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2772137.png)



![8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2772145.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)



